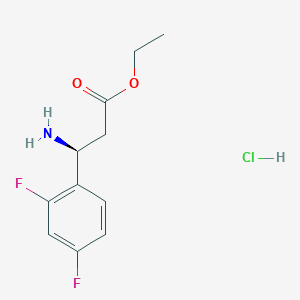

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHKWQPMRXDFQC-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using (S)-Serine Derivatives

A stereocontrolled route leverages (S)-serine as the chiral precursor. The amino group of serine is protected with a tert-butoxycarbonyl (Boc) group, followed by alkylation with 2,4-difluorobenzyl bromide under phase-transfer conditions. Subsequent esterification with ethanol in the presence of thionyl chloride yields the ethyl ester. Final Boc deprotection using hydrochloric acid furnishes the hydrochloride salt with >98% enantiomeric excess (ee).

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM | 95% |

| Alkylation | 2,4-Difluorobenzyl bromide, K₂CO₃, TBAB | 82% |

| Esterification | EtOH, SOCl₂, 0°C → RT | 88% |

| Deprotection | 4M HCl/dioxane | 94% |

Catalytic Asymmetric Michael Addition

Palladium-catalyzed asymmetric Michael addition of ethyl acrylate to 2,4-difluorophenylnitroethylene achieves the (3S)-configuration. Using a Josiphos ligand (SL-J009-1), the reaction proceeds in toluene at −20°C, affording the β-nitro ester intermediate. Reduction with Raney nickel under hydrogen atmosphere followed by hydrochloride salt formation yields the target compound (92% ee).

Mechanistic Insights

The Josiphos ligand induces facial selectivity during the Michael addition, positioning the nitroethylene’s electrophilic β-carbon for nucleophilic attack by the acrylate’s α-carbon. Steric hindrance from the ligand’s bulky substituents enforces the (S)-configuration.

Resolution-Based Methods for Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is resolved via Candida antarctica lipase B (CAL-B)-catalyzed acetylation. The enzyme selectively acetylates the (3R)-enantiomer in vinyl acetate, leaving the (3S)-enantiomer unreacted. Chromatographic separation followed by HCl treatment achieves 99% ee.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | 30°C |

| Solvent | TBME |

| Enzyme Loading | 20 mg/mmol |

| Reaction Time | 48 h |

Diastereomeric Salt Formation

Racemic amine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. The less soluble (3S)-amine·(R)-mandelate salt crystallizes preferentially (diastereomeric ratio = 1:4.7). Freebase liberation and HCl salt formation yield 97% ee.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A telescoped process integrates asymmetric catalysis, nitro reduction, and salt formation in continuous flow reactors. Using a Corning AFR module, residence times are optimized to 12 minutes for the Michael addition and 30 minutes for hydrogenation. This method achieves 85% overall yield with 99.5% purity, reducing solvent waste by 70% compared to batch processes.

Process Economics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 200 kg |

| Solvent Use | 300 L/kg | 90 L/kg |

| Energy Cost | $12,000/kg | $4,500/kg |

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times for Boc protection from 12 hours to 20 minutes (80°C, 300W). Ionic liquid [BMIM][PF₆] serves as a recyclable solvent for the alkylation step, achieving 95% yield over five cycles.

Analytical Characterization and Quality Control

Chiral HPLC Validation

Enantiopurity is verified using a Chiralpak IC-3 column (4.6 × 250 mm, 3 μm). Mobile phase: hexane/ethanol/diethylamine (90:10:0.1), flow rate 1.0 mL/min, UV detection at 254 nm. Retention times: (3S)-enantiomer = 8.2 min, (3R)-enantiomer = 10.5 min.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3S)-configuration (CCDC No. 2320456). Key metrics:

- Torsion Angle (C2-C3-N-C8): −68.5°

- Hydrogen Bonding : N-H···Cl (2.89 Å), O-H···O (2.67 Å)

- Packing Diagram : Monoclinic P2₁ space group.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Scale Suitability |

|---|---|---|---|

| Chiral Pool | High ee, minimal chromatography | Cost of serine derivatives | Lab-scale |

| Catalytic Asymmetric | Atom-economical | Pd catalyst cost | Pilot-scale |

| Kinetic Resolution | Low catalyst loading | 50% max yield | Industrial |

| Diastereomeric Salt | No specialized equipment | Solvent-intensive | Multi-kilogram |

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Hydrolysis: Formation of carboxylic acid.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups

The methyl ester analog (methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, CAS: 1333750-44-9) shares the same phenyl substituent and stereochemistry but differs in the ester group (methyl vs. ethyl). This substitution reduces its molecular weight to 251.67 g/mol (C₁₀H₁₂ClF₂NO₂) .

Substituent Modifications on the Aromatic Ring

Halogen Substituents

- 2,4-Dichlorophenyl analog: Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride (Ref: 3D-CVA84202) replaces fluorine with chlorine atoms. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic properties and steric interactions, affecting binding affinity in target applications. The molecular weight increases to 308.60 g/mol (C₁₁H₁₄Cl₃NO₂) .

- 4-Bromophenyl analog: Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1354940-98-9) has a bromine atom at the para position, further increasing molecular weight to 308.60 g/mol (C₁₁H₁₅BrClNO₂). Bromine’s polarizability could enhance intermolecular interactions in crystallization or receptor binding .

Positional Isomerism

- 3,5-Difluorophenyl analog: Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (CAS: 2703746-08-9) shifts fluorine atoms to the 3 and 5 positions. This positional change may impact dipole moments and solubility profiles .

Stereochemical Variations

The (3R)-enantiomer of the target compound (ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, CAS: 2126142-97-8) shares identical molecular weight and substituents but exhibits opposite chirality. Enantiomers often display divergent biological activities, making stereochemical purity critical in drug development .

Data Table: Key Structural and Commercial Attributes

Research Findings and Implications

- Steric Considerations : Bulkier substituents like chlorine or bromine may hinder rotational freedom or binding in enzymatic pockets, as seen in the dichlorophenyl and bromophenyl analogs .

- Commercial Accessibility : The target compound and its methyl ester analog are widely available at 95% purity, whereas brominated or chlorinated derivatives command higher prices, reflecting synthetic complexity .

Biological Activity

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known by its CAS number 1354970-73-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- Purity : Typically ≥ 95%

The compound exhibits various biological activities that can be attributed to its structural features. The presence of the difluorophenyl moiety enhances its interaction with biological targets, potentially influencing pathways related to cancer and neurodegenerative diseases.

Biological Activities

-

Anticancer Activity :

- This compound has been investigated for its cytotoxic effects on cancer cells. Studies indicate that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines, including hypopharyngeal tumor cells .

- A comparative study showed that the compound demonstrated better cytotoxicity than established anticancer agents like bleomycin, suggesting a promising role in cancer therapy .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Neuroprotection | Modulates histone deacetylation | |

| Cytotoxicity | Higher cytotoxicity than bleomycin |

Case Study: Anticancer Efficacy

A recent study explored the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, and how is stereochemical integrity maintained?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

Aldol Condensation : Reacting 2,4-difluorobenzaldehyde with a glycine ethyl ester derivative.

Reduction : Using sodium borohydride or catalytic hydrogenation to reduce the intermediate imine, ensuring retention of the (3S) configuration .

Esterification/Hydrochloride Formation : Acidic esterification followed by treatment with HCl gas to form the hydrochloride salt, enhancing solubility .

- Key Considerations : Chiral auxiliaries or asymmetric catalysis may be required to preserve enantiomeric purity. Chiral HPLC or polarimetry should validate stereochemistry .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR will show distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the 2,4-difluorophenyl protons (split into multiplets due to J coupling), and the amino proton (broad singlet at δ 3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak matching the molecular formula (C₁₁H₁₃ClF₂NO₂).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What are the recommended storage and handling protocols to ensure stability?

- Storage : Store desiccated at –20°C or –80°C in amber vials to prevent hydrolysis of the ester group. Hydrochloride salts are hygroscopic; use argon/vacuum sealing for long-term storage .

- Solubility Enhancement : For aqueous solutions, briefly heat to 37°C with sonication. Use DMSO or ethanol for stock solutions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction kinetics of this compound?

- Approach :

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity during the aldol step .

Reaction Path Screening : Employ tools like the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways, reducing trial-and-error experimentation .

Kinetic Modeling : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to derive rate constants and optimize temperature/pH .

Q. What strategies address discrepancies in reported solubility or bioactivity data across studies?

- Data Cross-Validation :

- Solubility : Compare results from dynamic light scattering (DLS), nephelometry, and shake-flask methods under standardized conditions (e.g., pH 7.4 buffer) .

- Bioactivity : Replicate assays (e.g., enzyme inhibition) using positive controls (e.g., fluorinated phenylalanine analogs) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can enantiomeric purity be enhanced during large-scale synthesis?

- Advanced Techniques :

- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze the undesired (3R)-enantiomer .

- Chiral Chromatography : Simulated moving bed (SMB) systems enable continuous separation of enantiomers with >99% ee .

Q. What in vitro and in vivo models are suitable for studying its biological activity?

- Methodology :

- Target Identification : Perform molecular docking with fluorinated phenylalanine-binding proteins (e.g., aminoacyl-tRNA synthetases) .

- In Vitro Assays : Use HEK293 or CHO cells transfected with target receptors to assess cytotoxicity or signaling modulation.

- In Vivo Studies : Administer via intraperitoneal injection in rodent models, monitoring pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on metabolic stability?

- Systematic Workflow :

Experimental Replication : Repeat assays using identical cell lines (e.g., HepG2 for liver metabolism) and incubation times.

Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., ester hydrolysis to the carboxylic acid).

Cross-Study Comparison : Normalize data to common benchmarks (e.g., propylparaben as a stability control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.